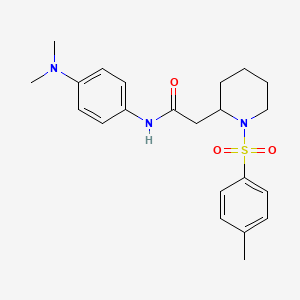
8-((3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-((3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline is a complex chemical compound that has garnered interest due to its unique structure and potential applications in various scientific fields. This compound features a quinoline core, which is a well-known nitrogenous tertiary base, combined with a pyrazin-2-yloxy group and a pyrrolidin-1-yl sulfonyl group. The combination of these functional groups imparts distinctive chemical properties to the compound, making it a valuable subject of study in medicinal chemistry and other scientific disciplines .
Preparation Methods
The synthesis of 8-((3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the reaction of 2-chloroquinoline with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation using sodium carbonate . The pyrazin-2-yloxy group can be introduced through a nucleophilic substitution reaction, while the pyrrolidin-1-yl sulfonyl group is typically added via sulfonylation reactions using appropriate sulfonyl chlorides . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
8-((3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline undergoes various chemical reactions, including:
Scientific Research Applications
8-((3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-((3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, while the pyrazin-2-yloxy and pyrrolidin-1-yl sulfonyl groups can interact with proteins, leading to inhibition or activation of specific biochemical pathways . These interactions can result in various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar compounds to 8-((3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline include other quinoline derivatives and pyrazole-containing molecules. For example:
Quinoline derivatives: Compounds such as chloroquine and mepacrine share the quinoline core and have been used as antimalarial drugs.
Pyrazole-containing molecules: Pyrazoloquinolines are another class of compounds that combine the quinoline and pyrazole moieties, exhibiting various biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
8-(3-pyrazin-2-yloxypyrrolidin-1-yl)sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c22-25(23,15-5-1-3-13-4-2-7-20-17(13)15)21-10-6-14(12-21)24-16-11-18-8-9-19-16/h1-5,7-9,11,14H,6,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVJIQTYAYXTHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-Methyl-N-propan-2-yl-3-[3-(prop-2-enoylamino)propanoyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2869417.png)
![7-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2869418.png)


![4H-1,2,4-triazol-3-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B2869422.png)
![N-(1,3-benzothiazol-2-yl)-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B2869423.png)

![1-[(3-fluorophenyl)methyl]-7,8-dimethyl-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B2869426.png)






